molecular formula C13H16O4 B14834509 5-(Cyclohexyloxy)-2-hydroxybenzoic acid

5-(Cyclohexyloxy)-2-hydroxybenzoic acid

Cat. No.: B14834509
M. Wt: 236.26 g/mol
InChI Key: NPUMIDNVLATMFE-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-hydroxybenzoic acid is a benzoic acid derivative characterized by a hydroxyl group at position 2 and a cyclohexyloxy substituent (-O-cyclohexane) at position 5 on the aromatic ring. This compound combines the structural features of salicylic acid (2-hydroxybenzoic acid) with a lipophilic cyclohexyl ether group, which may enhance its membrane permeability or alter its pharmacokinetic properties compared to simpler derivatives.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5-cyclohexyloxy-2-hydroxybenzoic acid

InChI

InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16)

InChI Key

NPUMIDNVLATMFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexyloxybenzoquinone.

    Reduction: Formation of cyclohexyloxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid, highlighting differences in substituents, molecular weights, synthesis pathways, and biological activities:

Compound Name Substituents (Position) Molecular Weight Synthesis Method Key Properties/Activities References
5-(Cyclohexyloxy)-2-hydroxybenzoic acid -OH (2), -O-cyclohexane (5) 266.31 g/mol* Not explicitly described; likely via alkylation of 5-aminosalicylic acid or hydroxyl protection strategies Potential anti-inflammatory or antimicrobial activity (inferred from analogs)
5-(4-Cyanophenoxy)-2-hydroxybenzoic acid -OH (2), -O-(4-cyanophenyl) (5) 255.23 g/mol Condensation of 5-aminosalicylic acid with 4-cyanophenol derivatives Used in drug discovery for polarity modulation
5-Methoxysalicylic acid -OH (2), -OCH₃ (5) 168.14 g/mol Natural isolation or methylation of salicylic acid Antioxidant; isolated from Primula veris
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid -OH (2), -N(bis-prenyl) (5) 331.37 g/mol Alkylation of 5-aminosalicylic acid with 3,3-dimethylallyl bromide Enhances HSP-16.2 expression; anti-aging activity in C. elegans
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid -CH₃ (2), -SO₂NH-cyclohexane (5) 297.36 g/mol Sulfamoylation of 5-amino-2-methylbenzoic acid Antibacterial; inhibits biofilm formation

*Calculated based on molecular formula C₁₃H₁₆O₄.

Key Structural and Functional Differences:

The bis-prenylamino group in the aspirin analog () introduces bulkier substituents, which may affect binding to biological targets like HSP-16.2 .

Synthetic Accessibility: Alkylation of 5-aminosalicylic acid (e.g., with allyl or prenyl bromides) is a common route for nitrogen-containing derivatives . Ether-linked derivatives (e.g., 5-cyanophenoxy) require coupling of phenolic intermediates with activated halides .

Biological Activity: Anti-inflammatory Potential: Salicylic acid derivatives (e.g., 5-methoxysalicylic acid) are known for COX inhibition, while the target compound’s cyclohexyl group may confer unique receptor interactions . Antimicrobial Activity: Sulfamoyl-containing analogs () exhibit potent antibacterial effects, suggesting that the target compound’s ether group could be optimized for similar applications .

Thermal and Oxidative Stability: Compounds with electron-withdrawing groups (e.g., -CN in 5-(4-cyanophenoxy)-2-hydroxybenzoic acid) may exhibit greater stability under oxidative conditions compared to electron-donating substituents like cyclohexyloxy .

Research Findings and Data Tables

Table 1: Yield and Reaction Conditions for Selected Derivatives

Compound Starting Material Reaction Conditions Yield Reference
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid 5-Aminosalicylic acid DMF, TEA, 3,3-dimethylallyl bromide, 24h 32-75%
5-(1,3,5-Dithiazinan-5-yl)-2-hydroxybenzoic acid 5-Aminosalicylic acid CH₂O, H₂S, 80°C, 4h 89%
5-(Cyclohexylsulfamoyl)-2-methylbenzoic acid 5-Amino-2-methylbenzoic acid Cyclohexylsulfamoyl chloride, pyridine 75%

Critical Analysis of Contradictions and Limitations

  • Synthetic Yields: The cyclothiomethylation of 5-aminosalicylic acid () yields 89% for the dithiazinan derivative, while prenylated analogs () show lower yields (32-75%), indicating steric hindrance challenges in alkylation reactions .

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